molecular formula C13H13NO2S B12994603 2-(Thiophen-2-yl(o-tolyl)amino)acetic acid

2-(Thiophen-2-yl(o-tolyl)amino)acetic acid

Cat. No.: B12994603
M. Wt: 247.31 g/mol
InChI Key: CJMZTHRHZQIGHY-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl(o-tolyl)amino)acetic acid is an organic compound that features a thiophene ring and a tolyl group attached to an amino acetic acid backbone. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the thiophene ring, a sulfur-containing heterocycle, imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-yl(o-tolyl)amino)acetic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale versions of the above synthetic routes, with optimizations for yield and purity. Common industrial methods include:

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.

    Continuous Flow Reactors: Employing continuous flow techniques to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(Thiophen-2-yl(o-tolyl)amino)acetic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the tolyl group.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

2-(Thiophen-2-yl(o-tolyl)amino)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-yl(o-tolyl)amino)acetic acid involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

    Thiophene-2-carboxylic acid: Shares the thiophene ring but lacks the tolyl and amino acetic acid groups.

    Tolylacetic acid: Contains the tolyl group and acetic acid backbone but lacks the thiophene ring.

    2-Aminothiophene derivatives: Similar thiophene-based compounds with different substituents.

Uniqueness: 2-(Thiophen-2-yl(o-tolyl)amino)acetic acid is unique due to the combination of the thiophene ring, tolyl group, and amino acetic acid backbone

Properties

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

2-(2-methyl-N-thiophen-2-ylanilino)acetic acid

InChI

InChI=1S/C13H13NO2S/c1-10-5-2-3-6-11(10)14(9-13(15)16)12-7-4-8-17-12/h2-8H,9H2,1H3,(H,15,16)

InChI Key

CJMZTHRHZQIGHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(CC(=O)O)C2=CC=CS2

Origin of Product

United States

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